molecular formula C19H40N2O3 B14699240 N-(3-(Dimethylamino)propyl)dodecanamide monoacetate CAS No. 22890-14-8

N-(3-(Dimethylamino)propyl)dodecanamide monoacetate

Cat. No.: B14699240
CAS No.: 22890-14-8
M. Wt: 344.5 g/mol
InChI Key: ITEOMQZUDMOKMS-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)dodecanamide monoacetate is an organic compound with a molecular formula of C17H36N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dodecanamide backbone and a dimethylamino propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under acidic conditions to form the amide bond. The resulting product is then treated with acetic acid to form the monoacetate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)dodecanamide monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides.

Scientific Research Applications

N-(3-(Dimethylamino)propyl)dodecanamide monoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: The compound is employed in the study of cell membranes and as a component in the formulation of biological buffers.

    Industry: The compound is used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)dodecanamide monoacetate involves its interaction with biological membranes. The dimethylamino group allows the compound to penetrate lipid bilayers, facilitating the delivery of active ingredients in drug formulations. The compound also acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Dimethylamino)propyl)dodecanamide N-oxide
  • N-(3-(Dimethylamino)propyl)octadecanamide
  • Dodecanamide, N-propyl-

Uniqueness

N-(3-(Dimethylamino)propyl)dodecanamide monoacetate is unique due to its monoacetate form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and stability, such as in drug delivery systems and personal care products.

Properties

CAS No.

22890-14-8

Molecular Formula

C19H40N2O3

Molecular Weight

344.5 g/mol

IUPAC Name

acetic acid;N-[3-(dimethylamino)propyl]dodecanamide

InChI

InChI=1S/C17H36N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;1-2(3)4/h4-16H2,1-3H3,(H,18,20);1H3,(H,3,4)

InChI Key

ITEOMQZUDMOKMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN(C)C.CC(=O)O

Origin of Product

United States

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